68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide
Vue d'ensemble
Description
The compound “68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide” is a complex peptide with multiple amino acids. Peptides like this are often studied for their potential biological and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which can handle the repetitive nature of SPPS efficiently. The process involves cycles of deprotection, washing, and coupling until the desired peptide sequence is achieved.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling reagents: HATU, DIC, EDC.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues leads to disulfide bond formation, while reduction breaks these bonds.
Applications De Recherche Scientifique
Chemistry
Peptides are used as models to study protein folding and interactions.
Biology
They serve as tools to investigate cellular processes and signaling pathways.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, hormones, and enzyme inhibitors.
Industry
Peptides find applications in cosmetics, as bioactive ingredients, and in the development of diagnostic assays.
Mécanisme D'action
The mechanism by which a peptide exerts its effects depends on its sequence and structure. Peptides can interact with specific receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved vary widely based on the peptide’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-DL-Cys(1)-DL-Lys-DL-Ser-DL-Hyp-Gly-DL-Ser-DL-Ser-DL-Cys(2)-DL-Ser-DL-Hyp-DL-Thr-DL-Ser-DL-Tyr-DL-Asn-DL-Cys(3)-DL-Cys(1)-DL-Arg-DL-Ser-DL-Cys(2)-DL-Asn-DL-Hyp-DL-Tyr-DL-Thr-DL-Lys-DL-Arg-DL-Cys(3)-DL-Tyr-NH2
- H-DL-Cys(1)-DL-Lys-DL-Ser-DL-Hyp-Gly-DL-Ser-DL-Ser-DL-Cys(2)-DL-Ser-DL-Hyp-DL-Thr-DL-Ser-DL-Tyr-DL-Asn-DL-Cys(3)-DL-Cys(1)-DL-Arg-DL-Ser-DL-Cys(2)-DL-Asn-DL-Hyp-DL-Tyr-DL-Thr-DL-Lys-DL-Arg-DL-Cys(3)-DL-Tyr-NH2
Uniqueness
The uniqueness of the compound lies in its specific sequence and the presence of unusual amino acids like xiHyp and xiThr, which may impart unique structural and functional properties.
Activité Biologique
The compound 68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22... (hereafter referred to as Compound A) is a complex peptide with potential biological activities that warrant detailed exploration. This article reviews the biological activity of Compound A based on existing literature and research findings.
Chemical Structure and Properties
Compound A has a molecular formula of and a molecular weight of approximately 1347.57 g/mol . Its structure includes multiple functional groups that contribute to its biological activity:
- Amino acids : The presence of various amino acids suggests potential interactions with biological receptors.
- Hydroxy groups : These may enhance solubility and reactivity.
- Thioether linkages : Contributing to structural stability and potentially influencing pharmacokinetics.
Antimicrobial Activity
Research indicates that compounds with similar structural features to Compound A exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : Compounds containing the phenolic (4-hydroxyphenyl) moiety are known for their ability to inhibit key enzymes involved in cell wall synthesis in pathogenic microorganisms . This suggests that Compound A may also possess antimicrobial activity through similar pathways.
Antiviral Activity
Recent studies have explored the antiviral potential of structurally related compounds. For example:
- Inhibition of Viral Proteins : Compounds designed as inhibitors of cathepsin L have shown promise against SARS-CoV-2 . Given the structural similarities between these compounds and Compound A's intricate design involving multiple amino acid derivatives and functional groups (like thioether linkages), it is plausible that Compound A may exhibit antiviral properties.
Anticancer Potential
The incorporation of hydroxyl and amino groups in the structure of Compound A aligns with known anticancer activities observed in similar compounds:
- Cellular Mechanisms : Compounds with multiple hydroxyl groups have been documented to interact with cellular signaling pathways involved in apoptosis and cell proliferation . This suggests that Compound A could induce cytotoxic effects in cancer cells through similar mechanisms.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Caspase Inhibition : Research on peptide inhibitors targeting caspases has demonstrated their role in apoptosis regulation and neurodegenerative diseases. The design rationale from these studies can be applied to investigate the potential of Compound A in modulating caspase activity .
- Phenolic Derivatives : Studies on 3-(4-hydroxyphenyl) amino acid derivatives have shown promising results against drug-resistant pathogens . This reinforces the hypothesis that Compound A could possess broad-spectrum antimicrobial properties.
Propriétés
IUPAC Name |
68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H207N41O46S7/c1-63(184)105-129(218)155-76(14-7-9-33-137)110(199)153-78(17-13-37-149-135(144)145)113(202)166-92(122(211)156-79(108(141)197)38-65-21-27-68(186)28-22-65)59-227-230-62-95-125(214)170-91-58-226-225-56-74(138)109(198)152-75(15-8-11-35-147-102(194)19-4-3-10-34-146-103(195)20-6-5-18-99-107-90(57-224-99)171-136(223)174-107)112(201)164-88(54-182)132(221)175-47-71(189)41-96(175)126(215)150-46-104(196)151-84(50-178)117(206)162-86(52-180)120(209)169-94(124(213)165-89(55-183)133(222)177-49-73(191)43-98(177)128(217)173-106(64(2)185)130(219)163-87(53-181)118(207)157-80(39-66-23-29-69(187)30-24-66)114(203)158-82(44-100(139)192)115(204)167-95)61-229-228-60-93(168-119(208)85(51-179)161-111(200)77(154-121(91)210)16-12-36-148-134(142)143)123(212)160-83(45-101(140)193)131(220)176-48-72(190)42-97(176)127(216)159-81(116(205)172-105)40-67-25-31-70(188)32-26-67/h21-32,63-64,71-99,105-107,178-191H,3-20,33-62,137-138H2,1-2H3,(H2,139,192)(H2,140,193)(H2,141,197)(H,146,195)(H,147,194)(H,150,215)(H,151,196)(H,152,198)(H,153,199)(H,154,210)(H,155,218)(H,156,211)(H,157,207)(H,158,203)(H,159,216)(H,160,212)(H,161,200)(H,162,206)(H,163,219)(H,164,201)(H,165,213)(H,166,202)(H,167,204)(H,168,208)(H,169,209)(H,170,214)(H,172,205)(H,173,217)(H4,142,143,148)(H4,144,145,149)(H2,171,174,223) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQAIAJLCHSWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCNC(=O)CCCCCNC(=O)CCCCC7C8C(CS7)NC(=O)N8)CO)O)CO)CO)CC(=O)N)O)CC9=CC=C(C=C9)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)CC(=O)N)CC1=CC=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H207N41O46S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151928-23-3 | |
Record name | 151928-23-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.